molecular formula C24H29NO6 B15106355 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid

4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid

Cat. No.: B15106355
M. Wt: 427.5 g/mol
InChI Key: NPNXPEDOEOOBKV-UHFFFAOYSA-N
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Description

4-{[3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid is a synthetic furocoumarin derivative characterized by a fused furanochromene core with a tert-butyl group at position 3, methyl groups at positions 5 and 9, and a 7-oxo moiety. The compound features a propanoyl-amino butanoic acid side chain, which distinguishes it from simpler analogs.

The tert-butyl and methyl substituents on the furocoumarin core likely enhance steric bulk and lipophilicity, influencing target binding and metabolic stability.

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

4-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C24H29NO6/c1-13-15(8-9-19(26)25-10-6-7-20(27)28)23(29)31-22-14(2)21-17(11-16(13)22)18(12-30-21)24(3,4)5/h11-12H,6-10H2,1-5H3,(H,25,26)(H,27,28)

InChI Key

NPNXPEDOEOOBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methylating agents.

    Attachment of the propanoyl group: This is achieved through acylation reactions, often using acyl chlorides or anhydrides.

    Formation of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (for nucleophilic substitution) and Lewis acids (for electrophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Core Substituents Side Chain Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-tert-Butyl, 5,9-dimethyl Propanoyl-amino butanoic acid ~389.4* Unknown (hypothesized: anti-inflammatory/antiviral) -
EMAC10164c 3-(4-Bromophenyl), 5,9-dimethyl Acetic acid 443.27 Tumor-associated carbonic anhydrase inhibition
ZINC02123811 3-Phenyl, 2,5,9-trimethyl Piperidine-4-carboxamide 460.50 SARS-CoV-2 Mpro inhibition
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid (CAS 859117-58-1) 3-Phenyl, 2,5,9-trimethyl Acetyl-amino butanoic acid 447.46 Unreported (structural analog)
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (CAS 664366-06-7) 3-tert-Butyl, 5,9-dimethyl Acetic acid 328.36 Synthetic intermediate (84% yield)
Compound 2 (Anti-NF-κB lead) 3-tert-Butyl, 5,9-dimethyl Ethylidene hept-5-enoic acid 466.50 NF-κB/p50 subunit inhibition, reduced IL-8 production

*Estimated based on molecular formula.

Key Observations:

Side Chain Length and Functionality: Shorter chains (e.g., acetic acid in EMAC10164c and CAS 664366-06-7) are associated with enzyme inhibition (carbonic anhydrase) or serve as synthetic intermediates. Longer chains, such as the propanoyl-amino butanoic acid in the target compound or the ethylidene heptenoic acid in Compound 2, correlate with enhanced anti-inflammatory activity, likely due to improved target engagement or solubility .

Aryl Substituents: Phenyl (ZINC02123811) or bromophenyl (EMAC10164c) groups at position 3 modulate electronic properties and binding affinity, with bromine enhancing antitumor activity .

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